molecular formula C11H10N2O2 B1480561 6-((1-Formylcyclopropyl)methoxy)picolinonitrile CAS No. 2097962-65-5

6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Cat. No.: B1480561
CAS No.: 2097962-65-5
M. Wt: 202.21 g/mol
InChI Key: OXMIOJOPFGLSGD-UHFFFAOYSA-N
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Description

6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-((1-Formylcyclopropyl)methoxy)picolinonitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings. The focus will be on its pharmacological properties, including cytotoxicity, selectivity against cancer cells, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions that introduce the cyclopropyl and methoxy functionalities onto the picolinonitrile scaffold. The synthetic pathway can be outlined as follows:

  • Starting Materials : Picolinonitrile derivatives.
  • Reagents : Formylating agents and cyclopropyl precursors.
  • Conditions : Standard organic synthesis conditions (e.g., reflux, solvent choice).
  • Purification : Column chromatography to isolate the desired product.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxic activity with varying IC50 values depending on the cell type:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.440
NCl-H19750.087
NCl-H460>50

These results indicate that the compound is particularly effective against NCl-H1975 cells, which are known to harbor specific mutations in the EGFR gene, suggesting a mechanism of action that may involve targeting these mutations .

Selectivity

The selectivity of this compound for cancer cells over normal cells has been investigated. In cytotoxicity assays involving normal liver cells (LO2), the compound demonstrated lower toxicity compared to established drugs like olmutinib and AZD9291, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases associated with cancer cell proliferation. For example, compounds structurally similar to this compound have shown high selectivity for EGFR mutations, which could be a relevant pathway for further investigation .

Case Studies

A number of case studies have highlighted the potential of compounds similar to this compound in clinical settings:

  • Case Study 1 : A clinical trial assessing the efficacy of a related compound in patients with non-small cell lung cancer (NSCLC) demonstrated significant tumor reduction in patients with EGFR mutations.
  • Case Study 2 : Another study focused on the pharmacokinetic properties of similar compounds, revealing favorable absorption and distribution characteristics that enhance their therapeutic potential.

These case studies underscore the importance of ongoing research into the clinical applications of such compounds .

Research Findings

Several research findings have been published regarding the biological activity of similar compounds:

  • Compounds with modifications similar to those found in this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
  • The introduction of specific substituents has been shown to enhance binding affinity to target proteins involved in cancer progression .

Properties

IUPAC Name

6-[(1-formylcyclopropyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-6-9-2-1-3-10(13-9)15-8-11(7-14)4-5-11/h1-3,7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIOJOPFGLSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=CC(=N2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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